N1,N3-DIETHYL-5-NITRO-N1,N3-DIPHENYLBENZENE-1,3-DICARBOXAMIDE
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Overview
Description
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide is an organic compound with the molecular formula C24H24N2O2 It is a derivative of isophthalamide, characterized by the presence of diethyl and diphenyl groups, as well as a nitro group at the 5-position of the isophthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide typically involves the reaction of isophthalic acid derivatives with diethylamine and nitrobenzene under specific conditions. The process may include steps such as nitration, amidation, and condensation reactions. The reaction conditions often require controlled temperatures, catalysts, and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N’-Diethyl-5-amino-N,N’-diphenyl-isophthalamide, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diethyl and diphenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethyl-N,N’-diphenyl-isophthalamide
- N,N’-Diethyl-N,N’-di(o-tolyl)isophthalamide
- N,N’-Bis(3,4-dichlorophenyl)-isophthalamide
Uniqueness
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23N3O4 |
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Molecular Weight |
417.5g/mol |
IUPAC Name |
1-N,3-N-diethyl-5-nitro-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-3-25(20-11-7-5-8-12-20)23(28)18-15-19(17-22(16-18)27(30)31)24(29)26(4-2)21-13-9-6-10-14-21/h5-17H,3-4H2,1-2H3 |
InChI Key |
ICCBWUHQIKANKO-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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